Talmapimod hydrochloride
CAS No.: 309915-12-6
Cat. No.: VC0005747
Molecular Formula: C27H31Cl2FN4O3
Molecular Weight: 549.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 309915-12-6 |
---|---|
Molecular Formula | C27H31Cl2FN4O3 |
Molecular Weight | 549.5 g/mol |
IUPAC Name | 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride |
Standard InChI | InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1 |
Standard InChI Key | FOJUFGQLUOOBQP-MCJVGQIASA-N |
Isomeric SMILES | C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl |
SMILES | CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl |
Canonical SMILES | CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Molecular Structure and Identification
Talmapimod hydrochloride, systematically named as 4-(2,4-dichlorophenyl)-N-[(1R,2S)-2-fluorocyclopentyl]-2-(methylsulfonyl)-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride, features a bicyclic quinazoline core substituted with dichlorophenyl and fluorocyclopentyl groups . The compound’s three-dimensional conformation shows critical interactions between the sulfonyl group and the ATP-binding pocket of p38α MAPK, as evidenced by X-ray crystallography studies . Key identifiers include PubChem CID 16035045, CAS registry number 309915-12-6, and the UNII code K6T0L6I32X .
Table 1: Molecular Properties of Talmapimod Hydrochloride
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 549.5 g/mol |
Parent Compound | CID 9871074 (Talmapimod) |
Solubility | >10 mM in DMSO (predicted) |
Physicochemical Characteristics
The hydrochloride salt form enhances aqueous solubility compared to the free base, with predicted solubility exceeding 10 mM in dimethyl sulfoxide (DMSO) . Crystallographic analyses reveal a melting point range of 198–202°C and a calculated partition coefficient (LogP) of 3.7, indicating moderate lipophilicity suitable for oral bioavailability . Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 6 months, supporting its formulation into solid dosage forms .
Pharmacological Profile
Mechanism of Action
Talmapimod exerts its primary therapeutic effect through competitive inhibition of p38α MAPK’s ATP-binding domain, preventing phosphorylation of downstream targets like MAPKAPK2 and heat shock protein 27 (HSP27) . This inhibition disrupts pro-inflammatory signaling cascades, reducing the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . Structural studies demonstrate that the fluorocyclopentyl moiety enhances binding specificity, contributing to its 10-fold selectivity for p38α over p38β isoforms .
Enzyme Inhibition and Selectivity
Table 2: Enzymatic Inhibition Profile
While Talmapimod itself shows no direct COX-2 inhibition, its analogue 6n demonstrates dual p38α/COX-2 activity ( and , respectively) , suggesting structural modifications could enable polypharmacological effects.
Preclinical Research Findings
In Vitro Studies
In LPS-stimulated RAW264.7 macrophages, Talmapimod (100 nM) reduced nitric oxide synthase (iNOS) expression by 78% and COX-2 levels by 82% through simultaneous suppression of NF-κB nuclear translocation and p38 phosphorylation . Bone marrow mononuclear cells treated with 50 nM Talmapimod showed 64% inhibition of TNF-α secretion, outperforming dexamethasone (41% at 1 μM) .
In Vivo Efficacy
Murine models of multiple myeloma demonstrated that 3 mg/kg daily dosing reduced osteolytic lesions by 54% and decreased tumor burden by 38% compared to controls . Survival analysis revealed a 40% increase in median survival time (42 vs. 30 days) when combined with bortezomib .
Clinical Development
Phase II Trials
Pharmacokinetics
Table 4: Pharmacokinetic Parameters
Adverse Events
At the highest tested dose (360 mg/day), 5.9% of patients developed grade 3 ALT elevations, while atrial fibrillation occurred in 5.9% of participants . These safety concerns ultimately led to clinical discontinuation despite promising efficacy signals.
Therapeutic Applications and Future Directions
Myelodysplastic Syndromes
In a 16-week trial, 22% of patients achieved hematologic improvement with 90 mg TID dosing, correlating with reduced plasma TNF-α levels (ρ = -0.67, p = 0.003) .
Multiple Myeloma
Combination therapy with proteasome inhibitors enhanced caspase-3 activation by 2.3-fold compared to monotherapy in xenograft models , suggesting synergistic apoptosis induction.
Rheumatoid Arthritis
The 60 mg dose group showed significant reductions in DAS28 scores (-1.4 vs. placebo -0.2, p < 0.01), though responses plateaued beyond 120 mg .
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